molecular formula C8H13N3OS B2894134 [1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol CAS No. 1341373-11-2

[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol

Cat. No.: B2894134
CAS No.: 1341373-11-2
M. Wt: 199.27
InChI Key: UAWUNDGMAXUMHK-UHFFFAOYSA-N
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Description

[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol is a heterocyclic compound featuring a piperidine ring substituted with a hydroxymethyl group at the 4-position and a 1,3,4-thiadiazole moiety at the 1-position. The thiadiazole ring, containing two nitrogen atoms and one sulfur atom, contributes to its electronic and steric properties, making it a promising scaffold for medicinal chemistry.

Properties

IUPAC Name

[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c12-5-7-1-3-11(4-2-7)8-10-9-6-13-8/h6-7,12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWUNDGMAXUMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Piperidine Functionalization

This route involves sequential modifications of a preformed piperidine ring.

Step 1: Synthesis of 1-(1,3,4-Thiadiazol-2-yl)piperidine
Piperidine is functionalized at the 1-position through nucleophilic aromatic substitution (SNAr) using 2-chloro-1,3,4-thiadiazole. The reaction typically employs a base such as potassium carbonate in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Alternative methods utilize coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to attach the thiadiazole moiety to piperidine derivatives.

Step 2: Hydroxymethylation at the 4-Position
The piperidine ring is hydroxymethylated via lithiation followed by reaction with formaldehyde. For example, treatment of 1-(1,3,4-thiadiazol-2-yl)piperidine with lithium diisopropylamide (LDA) at −78°C generates a lithiated intermediate at the 4-position, which reacts with formaldehyde to yield the methanol derivative. This method achieves moderate yields (50–65%) but requires stringent anhydrous conditions.

One-Pot Multicomponent Assembly

A streamlined approach combines piperidin-4-ylmethanol with 2-amino-1,3,4-thiadiazole in a single vessel. The reaction proceeds via:

  • Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazide with carboxylic acid derivatives under acidic conditions (e.g., phosphoric acid at 120°C).
  • Coupling to Piperidin-4-ylmethanol : EDCI-mediated amide bond formation between the thiadiazole’s amino group and the piperidine alcohol, though this method risks over-functionalization and requires careful stoichiometric control.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

Method Yield (%) Purity (%) Key Advantages Limitations
Two-Step Synthesis 50–65 ≥95 High regioselectivity Multi-step, anhydrous conditions
One-Pot Assembly 40–55 85–90 Reduced purification steps Risk of side reactions
Reductive Amination 60–70 ≥98 Scalability Patent restrictions

Spectroscopic Characterization

Critical analytical data for [1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol include:

  • FT-IR (KBr, cm⁻¹) : 3430 (O-H stretch), 2930 (C-H aromatic), 1620 (C=N thiadiazole).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.58 (s, 1H, thiadiazole-H), 3.57 (s, 1H, -OH), 3.20–3.05 (m, 2H, piperidine-H), 1.80–1.60 (m, 4H, piperidine-H).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 168.76 (C=N), 55.04 (piperidine-C4), 45.12 (piperidine-C1).

Applications in Drug Discovery

The compound serves as a precursor in GLS1 inhibitors, with derivative 24y (from source 1) showing IC₅₀ values <100 nM against renal carcinoma cell lines. Its hydroxymethyl group enables further derivatization into prodrugs or water-soluble analogs.

Chemical Reactions Analysis

Types of Reactions

[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The piperidine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound has shown promise in preclinical studies as a potential treatment for various diseases, including cancer and neurological disorders. Its ability to modulate biological pathways is of particular interest.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of [1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. This can result in altered cellular pathways and physiological effects.

Comparison with Similar Compounds

Thiadiazole-Piperidine Derivatives

Key Analog: 2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol (Ethanol Derivative)

  • Structural Difference: The ethanol analog features an additional methylene (-CH2-) group in the side chain compared to the methanol derivative.
  • Pharmacological Impact: reveals that this analog acts as a glutaminase 1 (GLS1) inhibitor, with the extended side chain enhancing hydrophobic interactions in the enzyme’s binding pocket. However, the shorter hydroxymethyl group in [1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol may improve aqueous solubility, a critical factor for bioavailability .

Thiadiazole vs. Oxadiazole Derivatives

Key Analog : 1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (Oxadiazole Derivative)

  • Structural Difference : Replacement of the thiadiazole’s sulfur with oxygen in the oxadiazole ring alters electronic density and hydrogen-bonding capacity.
  • Bioactivity : Thiadiazole derivatives generally exhibit stronger antimalarial and antiparasitic activity compared to oxadiazoles, as sulfur’s polarizability enhances binding to parasitic targets .

Thiadiazole-Urea Derivatives

Key Analog : Tebuthiuron (1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea)

  • Structural Difference: Tebuthiuron substitutes the piperidine-methanol group with a dimethylurea moiety.
  • Toxicity Profile: While tebuthiuron exhibits herbicidal activity, its urea linkage correlates with higher mammalian toxicity, as noted in .

Substituent Effects on Thiadiazole Rings

Key Analog : 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine

  • Crystallographic Insights: The dihedral angle (29.9°) between the thiadiazole and phenyl ring in this compound () suggests conformational rigidity, whereas the piperidine-methanol group in the target compound may offer greater rotational flexibility for target engagement .

Sulfur-Rich Thiadiazole Derivatives

Key Analog : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole

  • Structural Difference : Multiple sulfanyl (-S-) groups increase sulfur content, influencing redox activity and metabolic stability.
  • Bioactivity : While sulfur-rich derivatives may exhibit potent antibacterial effects, they risk off-target interactions due to heightened reactivity. The target compound’s simpler structure may provide a more selective pharmacological profile .

Q & A

Q. What computational tools predict binding affinity for target proteins?

  • Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess interactions with enzymes like acetylcholinesterase or bacterial gyrase. Parameters include binding energy (ΔG) and hydrogen bond networks .

Key Challenges and Future Directions

  • Stereochemical Control : Racemization at the piperidine C4 position requires chiral chromatography or asymmetric synthesis .
  • Biological Screening : Prioritize assays for antimicrobial, anticancer, and neuropharmacological activity based on structural analogs .
  • Scale-Up Feasibility : Evaluate continuous flow synthesis to improve yield and reduce hazardous waste .

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